molecular formula C18H20N4O4S B2976405 methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate CAS No. 1105214-54-7

methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2976405
CAS No.: 1105214-54-7
M. Wt: 388.44
InChI Key: WBLJUBWSHGYYHL-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a morpholine ring, a pyridazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is unique due to the combination of its morpholine, pyridazine, and benzoate ester moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 4-[[2-(6-morpholin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-25-18(24)13-2-4-14(5-3-13)19-16(23)12-27-17-7-6-15(20-21-17)22-8-10-26-11-9-22/h2-7H,8-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLJUBWSHGYYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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